molecular formula C12H16F3NO B14644320 Benzeneethanamine, N-ethyl-N-hydroxy-alpha-methyl-3-(trifluoromethyl)- CAS No. 52271-40-6

Benzeneethanamine, N-ethyl-N-hydroxy-alpha-methyl-3-(trifluoromethyl)-

Cat. No.: B14644320
CAS No.: 52271-40-6
M. Wt: 247.26 g/mol
InChI Key: ZLNOYWVGLMWKHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzeneethanamine, N-ethyl-N-hydroxy-alpha-methyl-3-(trifluoromethyl)- is a complex organic compound with a unique structure that includes a benzene ring, an ethanamine group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanamine, N-ethyl-N-hydroxy-alpha-methyl-3-(trifluoromethyl)- typically involves multiple steps, starting with the preparation of the benzeneethanamine backbone. This can be achieved through the reaction of benzene with ethylamine under specific conditions. The introduction of the trifluoromethyl group is often accomplished using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate. The hydroxylation and methylation steps require precise control of reaction conditions, including temperature, pressure, and the use of catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

Benzeneethanamine, N-ethyl-N-hydroxy-alpha-methyl-3-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzeneethanamine oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Benzeneethanamine, N-ethyl-N-hydroxy-alpha-methyl-3-(trifluoromethyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzeneethanamine, N-ethyl-N-hydroxy-alpha-methyl-3-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzeneethanamine, N,α,α-trimethyl-: This compound has a similar structure but lacks the trifluoromethyl group.

    Benzeneethanamine, N,α-dimethyl-: Another similar compound with slight structural differences.

    Benzeneethanamine, 4-methoxy-α-methyl-: This compound includes a methoxy group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in Benzeneethanamine, N-ethyl-N-hydroxy-alpha-methyl-3-(trifluoromethyl)- makes it unique, as this group significantly alters its chemical properties, including its reactivity, stability, and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

52271-40-6

Molecular Formula

C12H16F3NO

Molecular Weight

247.26 g/mol

IUPAC Name

N-ethyl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]hydroxylamine

InChI

InChI=1S/C12H16F3NO/c1-3-16(17)9(2)7-10-5-4-6-11(8-10)12(13,14)15/h4-6,8-9,17H,3,7H2,1-2H3

InChI Key

ZLNOYWVGLMWKHR-UHFFFAOYSA-N

Canonical SMILES

CCN(C(C)CC1=CC(=CC=C1)C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.